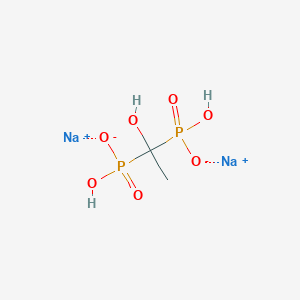

Etidronic acid (disodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etidronic acid (disodium), also known as disodium etidronate, is a bisphosphonate compound. It is widely used in various fields including medicine, water treatment, and cosmetics. This compound is known for its ability to inhibit the formation, growth, and dissolution of hydroxyapatite crystals, making it useful in treating bone disorders such as osteoporosis and Paget’s disease .

Métodos De Preparación

Etidronic acid (disodium) can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid . Industrial production typically follows these synthetic routes, ensuring the compound is produced in large quantities with high purity.

Análisis De Reacciones Químicas

Etidronic acid (disodium) undergoes various chemical reactions, including:

Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphonic acid groups can participate in redox reactions under certain conditions.

Substitution: The hydroxyl and phosphonic acid groups can undergo substitution reactions, forming various derivatives.

Aplicaciones Científicas De Investigación

Etidronic acid (disodium) has a wide range of scientific research applications:

Water Treatment: Its chelating properties make it effective in preventing scale and corrosion in water systems.

Cosmetics: It is used as a chelating agent in various cosmetic products to enhance stability and efficacy.

Industrial Applications: It is used in the dyeing industry as a peroxide stabilizer and dye-fixing agent, and in non-cyanide electroplating as a chelating agent.

Mecanismo De Acción

Etidronic acid (disodium) works by binding to hydroxyapatite crystals in bone, inhibiting their formation, growth, and dissolution. This action prevents bone resorption by osteoclasts, thus maintaining bone density and strength . The compound’s ability to chelate metal ions also contributes to its effectiveness in water treatment and other industrial applications .

Comparación Con Compuestos Similares

Etidronic acid (disodium) is a first-generation bisphosphonate, similar to clodronic acid and tiludronic acid. These compounds were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . etidronic acid (disodium) is unique in its ability to prevent bone calcification when administered continuously, a property not shared by other bisphosphonates such as alendronate . Other similar compounds include zoledronic acid, ibandronic acid, minodronic acid, and risedronic acid, which are third-generation bisphosphonates with nitrogen-containing structures .

Propiedades

Fórmula molecular |

C2H6Na2O7P2 |

|---|---|

Peso molecular |

249.99 g/mol |

Nombre IUPAC |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |

InChI |

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |

Clave InChI |

GWBBVOVXJZATQQ-UHFFFAOYSA-L |

SMILES canónico |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)